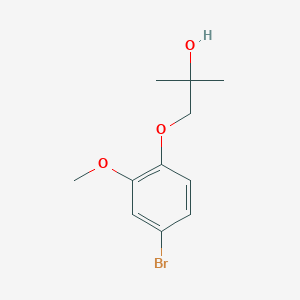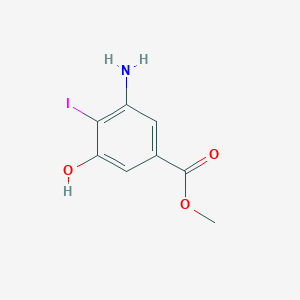
Methyl 3-amino-5-hydroxy-4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-amino-5-hydroxy-4-iodobenzoate is a chemical compound widely used in various scientific experiments due to its unique properties. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. The compound’s molecular formula is C8H8INO3, and it is known for its distinctive structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-hydroxy-4-iodobenzoate typically involves the iodination of methyl 3-amino-5-hydroxybenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.
Reduction: Formation of methyl 3-amino-5-hydroxy-4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The hydroxy and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl 3-hydroxy-4-iodobenzoate: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.
Methyl 3-amino-5-hydroxybenzoate: Lacks the iodine atom, reducing its utility in halogenation reactions.
Uniqueness
Methyl 3-amino-5-hydroxy-4-iodobenzoate is unique due to the presence of both the hydroxy and amino groups along with the iodine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H8INO3 |
|---|---|
分子量 |
293.06 g/mol |
IUPAC名 |
methyl 3-amino-5-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,11H,10H2,1H3 |
InChIキー |
ZLPHGDLDEVBSRZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)O)I)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
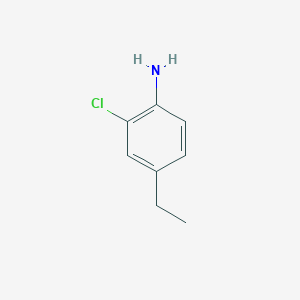
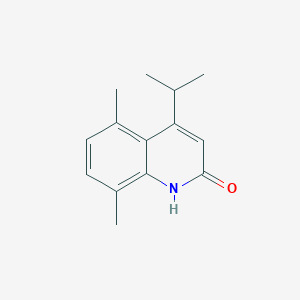
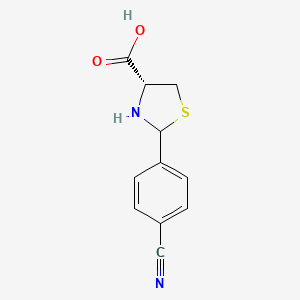
![[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)
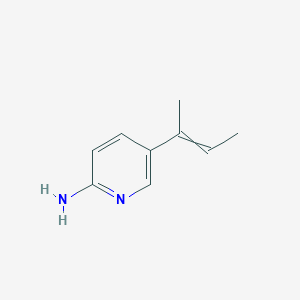
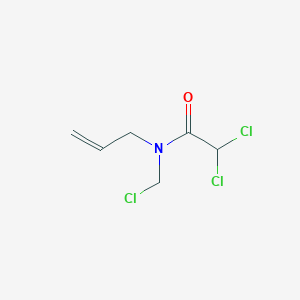
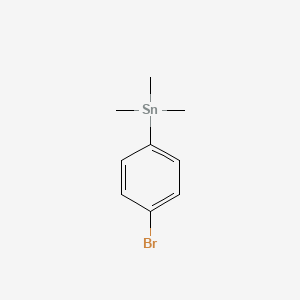
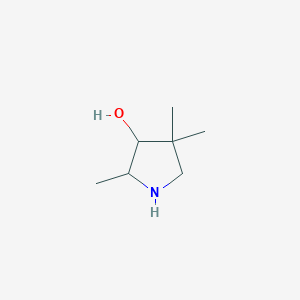
![3-Isopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8586665.png)
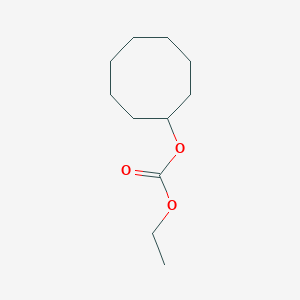
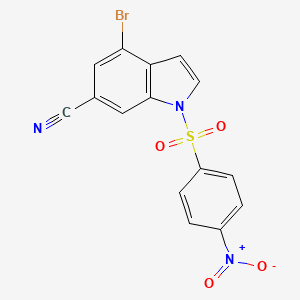
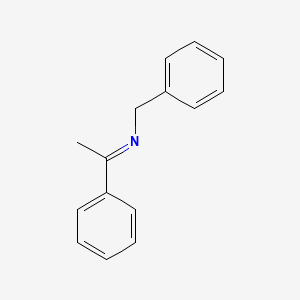
![N-(5-(3,3-Dimethylbut-1-ynyl)thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8586692.png)
